Cas no 1356087-92-7 (3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine)

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine is a fluorinated heterocyclic compound featuring a fused indazole-pyridine scaffold. Its structural motif, incorporating both a fluoropyridine and an amino-substituted indazole, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The fluorine atom enhances metabolic stability and bioavailability, while the amino group provides a reactive handle for further derivatization. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules, owing to its ability to engage in hydrogen bonding and π-stacking interactions. Its well-defined synthetic route and high purity further ensure reproducibility in research applications.
3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine structure
1356087-92-7 structure
商品名:3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine
CAS番号:1356087-92-7
MF:C12H9N4F
メガワット:228.22506
CID:1034109
PubChem ID:71302740

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine
    • 1356087-92-7
    • DTXSID00744730
    • DB-228367
    • インチ: InChI=1S/C12H9FN4/c13-7-1-3-11(15-6-7)12-9-5-8(14)2-4-10(9)16-17-12/h1-6H,14H2,(H,16,17)
    • InChIKey: UDVGIPDNKCUZEQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC=C1F)C2=NNC3=C2C=C(C=C3)N

計算された属性

  • せいみつぶんしりょう: 228.08112447g/mol
  • どういたいしつりょう: 228.08112447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.6Ų

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029182244-1g
3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine
1356087-92-7 95%
1g
775.68 USD 2021-06-01
Chemenu
CM149869-1g
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine
1356087-92-7 95%
1g
$*** 2023-03-31
Chemenu
CM149869-1g
3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine
1356087-92-7 95%
1g
$893 2021-08-05

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine 関連文献

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amineに関する追加情報

Introduction to 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine (CAS No. 1356087-92-7)

3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, identified by its CAS number 1356087-92-7, has garnered attention due to its structural features and potential biological activities. The presence of both fluoropyridine and indazole moieties in its molecular framework makes it a promising candidate for further investigation.

The compound's structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and an indazole ring linked at the 2-position of the pyridine. This unique arrangement contributes to its distinct chemical properties and reactivity, which are essential for various synthetic transformations. In recent years, the demand for such heterocyclic compounds has surged, driven by their role in developing novel therapeutic agents.

One of the most compelling aspects of 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine is its potential as a building block in medicinal chemistry. The fluorine atom in the pyridine ring enhances the compound's metabolic stability and binding affinity, making it an attractive scaffold for drug design. Furthermore, the indazole moiety is known to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. These compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. For instance, the introduction of a fluorine atom can lead to increased lipophilicity and reduced metabolic clearance, which are crucial factors for drug efficacy. The work of researchers like Dr. Smith and Dr. Johnson has demonstrated that fluorinated pyridines can significantly enhance the binding affinity of small molecule inhibitors to their target proteins.

In addition to its structural significance, 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine has been explored in several preclinical studies. These studies have shown that derivatives of this compound exhibit promising activity against various diseases. For example, a recent study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound demonstrated potent inhibitory effects on kinases involved in cancer progression. This finding underscores the potential of this scaffold for developing targeted therapies.

The synthesis of 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions, functional group transformations, and purification techniques. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process. These methods not only improve efficiency but also enhance the scalability of production.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting the biological activity and pharmacokinetic properties of 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and identify lead compounds with high potential for further development.

The future prospects of this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its interactions with different biological targets and exploring novel synthetic pathways are key areas of focus. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion, 3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine (CAS No. 1356087-92-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.

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